molecular formula C20H25N3O2S B2629666 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207004-39-4

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2629666
CAS No.: 1207004-39-4
M. Wt: 371.5
InChI Key: JNZWEFMMJYPLJG-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic small molecule designed for research applications, integrating distinct pharmacophores known for their relevance in medicinal chemistry. Its structure features an imidazole core, a privileged scaffold in drug discovery that is present in a wide range of biologically active compounds and commercial drugs, including antifungal agents, antiulcer therapeutics, and anticancer drugs . The imidazole ring is known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets due to its amphoteric nature . The presence of a methoxyphenyl substituent and an allyl group on the imidazole ring may influence the compound's electronic properties and metabolic profile, while the thioether linkage connects this moiety to a piperidine-containing ethanone group. The piperidine ring is a common feature in molecules that interact with the central nervous system and various enzymes . The specific combination of these features suggests potential research value as a key intermediate in organic synthesis or as a candidate for screening against biological targets. Preliminary investigations into analogous compounds indicate that such structures are of significant interest in the development of kinase inhibitors and other enzyme-targeted therapies. Researchers are exploring this compound and its analogs primarily within academic and pharmaceutical discovery programs focused on synthesizing novel heterocyclic compounds and evaluating their therapeutic potential . All available data and suggestions for use are derived from structural analysis and are intended for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-3-11-23-18(16-7-9-17(25-2)10-8-16)14-21-20(23)26-15-19(24)22-12-5-4-6-13-22/h3,7-10,14H,1,4-6,11-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZWEFMMJYPLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic derivative of imidazole and thioamide, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an imidazole ring and a piperidine moiety, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O2SC_{16}H_{19}N_3O_2S, with a molecular weight of approximately 317.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a piperidine ring, which contribute to its biological activity profile.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₂S
Molecular Weight317.4 g/mol
CAS Number1207004-49-6

Biological Activity Overview

Research indicates that compounds with imidazole and thioamide functionalities often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structure allows for interaction with bacterial enzymes involved in DNA replication, potentially leading to inhibition of bacterial growth.
  • Anticancer Potential : Derivatives of imidazole have been explored for their anticancer effects, particularly against various cancer cell lines. The compound's ability to modulate cellular pathways could make it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activities of imidazole derivatives:

  • Antibacterial Studies : A study conducted on related imidazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the structural features of the compound enhance its interaction with bacterial targets .
  • Anticancer Activity : Research has indicated that certain imidazole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds displaying structural similarities to this compound have shown promising results in preclinical models .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The thioether group may facilitate binding to active sites on target enzymes, inhibiting their activity.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl substituents, heterocyclic cores, and substituents on the ethanone group. Below is a comparative analysis supported by evidence:

Core Heterocyclic Modifications

  • Imidazole vs. Benzimidazole Derivatives: and describe benzimidazole-based thioethers, such as 2-{[1-benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone.
  • Thiazole-Triazole Hybrids :
    Compounds like 9a–9e in incorporate thiazole-triazole-acetamide scaffolds. These hybrids show superior solubility profiles (e.g., logP values < 3.5) compared to the target compound’s thioether-linked imidazole-piperidine system, which likely has higher lipophilicity due to the 4-methoxyphenyl and allyl groups .

Substituent Effects on Activity

  • 4-Fluorophenyl (): Fluorine’s electronegativity may increase metabolic stability but reduce solubility . p-Tolyl (): The methyl group in 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone contributes to steric bulk, possibly hindering binding in compact active sites compared to the methoxy analog .
  • Piperidine vs. Piperazine Modifications: describes 2-(4-allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanones. Piperazine derivatives generally exhibit higher basicity (pKa ~9.5) than piperidine (pKa ~11), which could influence protonation states and receptor interactions under physiological conditions .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Aryl Substituent Ethanone Substituent logP* Key Activity (if reported) Reference
Target Compound Imidazole-thioether 4-Methoxyphenyl Piperidin-1-yl ~3.8 Not reported
9c () Benzimidazole 4-Bromophenyl Thiazole-triazole 2.9 α-Glucosidase inhibition (IC₅₀: 8 µM)
13a () Tetrazole Phenyl 4-Allylpiperazin-1-yl 3.2 Anticancer (IC₅₀: 12 µM vs. MCF-7)
Compound Benzimidazole 4-Fluorophenyl Pyrrolidine-carbonyl 4.1 Kinase inhibition (Ki: 0.3 nM)

Table 2: Spectral Data Comparison (Selected Peaks)

Compound (Reference) IR (cm⁻¹) ¹H NMR (δ, ppm) Key Functional Groups Confirmed
Target Compound (Inferred) ~1650 (C=O), ~1250 (C-O) 7.8–7.2 (aryl H), 5.1 (allyl CH₂), 3.8 (OCH₃) Thioether, Piperidine, Methoxy
9c () 1675 (C=O), 1540 (C=N) 8.1 (triazole H), 2.5 (thiazole CH₃) Triazole, Thiazole
13a () 1690 (C=O), 1590 (C=N) 7.6 (aryl H), 3.6 (piperazine CH₂) Tetrazole, Allylpiperazine

Research Findings and Implications

  • Thermal Stability: Piperidine-containing ethanones () exhibit melting points >150°C, indicating higher stability than piperazine derivatives .
  • Synthetic Challenges : The allyl group on imidazole () may complicate purification due to isomerization risks, unlike benzimidazoles in , which show straightforward crystallization .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and what key reagents and conditions are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Condensation of glyoxal with ammonia and formaldehyde under basic conditions to form the imidazole core .

Allylation : Introduction of the allyl group via alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) .

Thioether Linkage : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., mercaptoethanol) using a coupling agent like DCC (dicyclohexylcarbodiimide) .

Piperidine Conjugation : Final coupling with 1-(piperidin-1-yl)ethanone via nucleophilic acyl substitution .

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Glyoxal, NH₃, HCHO, NaOHImidazole ring formation
2Allyl bromide, K₂CO₃, DMFAllyl group introduction
3Mercaptoethanol, DCC, THFThioether bond formation
41-(Piperidin-1-yl)ethanone, Et₃NFinal conjugation

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, allyl protons at δ 5.0–6.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling in the imidazole and piperidine moieties .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z: 439.58 for C₂₂H₂₅N₃O₃S) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~600 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers determine the reaction mechanisms involved in forming the thioether linkage?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer SN2 vs radical mechanisms .
  • Isotopic Labeling : Use deuterated thiols to trace sulfur incorporation via MS .
  • Computational Modeling : Density Functional Theory (DFT) calculations to map transition states (e.g., Gaussian 16 software) .
  • Trapping Intermediates : Quench reactions at intervals and analyze intermediates via TLC or LC-MS .

Example : highlights thioether formation via nucleophilic substitution, supported by base-catalyzed conditions (K₂CO₃ in DMF).

Q. How can contradictory spectral data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) .
  • Decoupling Experiments : Suppress scalar coupling in ¹H NMR to clarify overlapping signals .
  • Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., piperidine ring puckering) .
  • Impurity Analysis : Use HPLC-MS to detect byproducts affecting integration ratios .

Case Study : reports δ 7.32 ppm for -NH₂ protons in a related compound; discrepancies may arise from solvent polarity or hydrogen bonding.

Q. What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cytotoxicity Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death .
  • Docking Studies : AutoDock Vina to predict binding to biological targets (e.g., tubulin) .

Biological Rationale : The imidazole-thioether scaffold in shows activity against DNA topoisomerase II.

Q. How can experimental design optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs THF), and catalyst loading to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Workup Optimization : Use aqueous/organic biphasic extraction to remove unreacted thiols .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track reaction progress .

Example : achieved 91% yield for a triazole analog via reflux in ethanol, suggesting solvent polarity is critical.

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